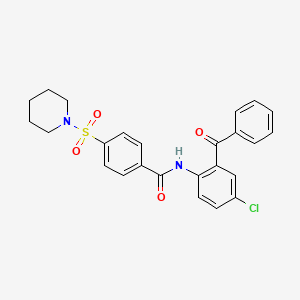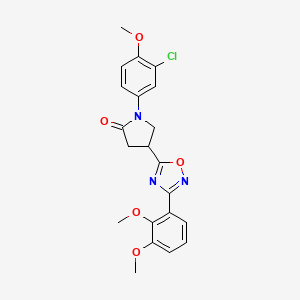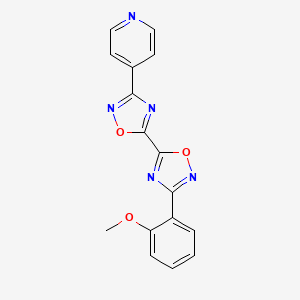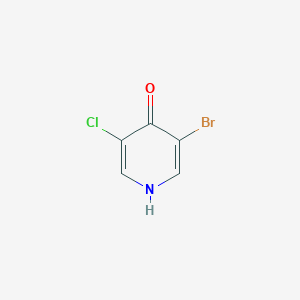![molecular formula C7H8N2O2 B2639041 [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine CAS No. 1260671-81-5](/img/structure/B2639041.png)
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” is a chemical compound with the molecular formula C7H8N2O2. It is related to “[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid”, which has a CAS Number of 1019767-68-0 .
Synthesis Analysis
The synthesis of a related compound, “[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid”, involves a one-pot three-component reaction . The reaction involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C .Molecular Structure Analysis
The molecular structure of “[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” can be represented by the InChI code: 1S/C7H8N2O2.2ClH/c8-2-5-1-6-7 (3-9-5)11-4-10-6;;/h1,3H,2,4,8H2;2*1H .Chemical Reactions Analysis
The synthesis of “[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid” involves a reaction with n-butyllithium and triisopropyl borate in diethyl ether, hexane, and water at -78 - 20℃ .Physical And Chemical Properties Analysis
“[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” is a solid at room temperature . It has a molecular weight of 152.153. The compound has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.39 cm/s .Scientific Research Applications
- Researchers have explored the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines as anti-seizure agents . These compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests. Notably, analog 4h demonstrated significant therapeutic efficacy with a good toxicity profile.
- A method has been developed to synthesize [1,3]dioxolo[4,5-c]quinolines with various C2 substituents on the quinoline scaffold . These derivatives may exhibit antibacterial properties.
- The extraordinary fluorescence features of [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes have been exploited for fluorescence lifetime-based binding assays . These assays offer robust readouts and are suitable for high-throughput screening.
- [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid is a compound of interest . Its boronic acid functionality suggests potential applications in organic synthesis, catalysis, or medicinal chemistry.
Anticonvulsant Agents
Antibacterial Properties
Fluorescent Dyes
Boronic Acid Derivatives
Safety and Hazards
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUFFKFBGURPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)




![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![2-(1-Benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B2638973.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)

![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
![3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2638980.png)
